Haloperidol-1-hydroxy-2'-D-glucuronide is a significant metabolite of haloperidol, a first-generation antipsychotic widely used in the treatment of schizophrenia and other psychotic disorders. This compound results from the glucuronidation of haloperidol, which is primarily mediated by the enzyme UDP-glucuronosyltransferase. Haloperidol itself is known for its potent antagonism of dopamine D2 receptors in the brain, which contributes to its antipsychotic effects. The glucuronidation process enhances the solubility and excretion of haloperidol, playing a crucial role in its pharmacokinetics and therapeutic efficacy .
Haloperidol-1-hydroxy-2'-D-glucuronide is derived from haloperidol, which is synthesized from 4-(4-chlorophenyl)-4-hydroxypiperidine and 4-fluorobutyrophenone. The glucuronidation occurs primarily in the liver, where haloperidol undergoes metabolic conversion into various metabolites, including haloperidol-1-hydroxy-2'-D-glucuronide, which is one of the most abundant metabolites found in plasma .
Haloperidol-1-hydroxy-2'-D-glucuronide can be classified as a glucuronide conjugate, specifically an alkyl glucuronide, which is a type of phase II metabolite formed through the conjugation of glucuronic acid to a drug or its metabolites. This classification highlights its role in drug metabolism and detoxification processes within the body .
The synthesis of haloperidol-1-hydroxy-2'-D-glucuronide occurs via glucuronidation, a biochemical process facilitated by UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to haloperidol, resulting in the formation of this metabolite. The enzymatic reaction typically occurs in the liver and involves several steps:
The specific UGT isoforms involved in this process include UGT2B6 and UGT2B15, which are known to preferentially catalyze the formation of this glucuronide. Factors such as genetic polymorphisms can influence the activity of these enzymes, leading to variability in drug metabolism among individuals .
Haloperidol-1-hydroxy-2'-D-glucuronide features a complex molecular structure characterized by:
The molecular formula for haloperidol-1-hydroxy-2'-D-glucuronide is , with a molecular weight of approximately 425.87 g/mol. The compound exhibits specific stereochemistry due to the configuration around its chiral centers .
Haloperidol-1-hydroxy-2'-D-glucuronide primarily participates in reactions related to drug metabolism and elimination. Its formation represents a key phase II metabolic pathway that enhances the solubility and excretion of haloperidol.
The reaction mechanism involves:
This metabolic pathway is essential for reducing the pharmacological activity of haloperidol and facilitating its elimination from the body .
The mechanism by which haloperidol exerts its therapeutic effects involves blocking dopamine D2 receptors in various brain regions, particularly those associated with mood and behavior regulation. Haloperidol-1-hydroxy-2'-D-glucuronide itself does not exhibit significant pharmacological activity; instead, it serves as a means for detoxifying and facilitating excretion of haloperidol.
Research indicates that effective antipsychotic action occurs when approximately 70% to 80% of D2 receptors are blocked by haloperidol. The formation of metabolites like haloperidol-1-hydroxy-2'-D-glucuronide plays a crucial role in maintaining therapeutic levels while minimizing toxicity .
Haloperidol-1-hydroxy-2'-D-glucuronide is typically characterized by:
The compound exhibits properties typical of glucuronides:
Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural characterization .
Haloperidol-1-hydroxy-2'-D-glucuronide has significant applications in pharmacokinetic studies, particularly in understanding drug metabolism and excretion pathways for haloperidol. Its measurement can provide insights into:
Additionally, research into this metabolite may contribute to developing improved formulations or delivery systems for antipsychotic medications, enhancing therapeutic efficacy while minimizing side effects .
Haloperidol-1-hydroxy-2'-D-glucuronide represents a major inactive metabolite resulting from the phase II biotransformation of the antipsychotic drug haloperidol. This glucuronic acid conjugate forms when UDP-glucuronosyltransferase (UGT) enzymes catalyze the covalent linkage of glucuronic acid to the hydroxyl group (-OH) at position 1 of the piperidinyl ring in reduced haloperidol (haloperidol-1-hydroxy). This biochemical modification enhances hydrophilicity, increasing the parent compound's molecular weight from 375.9 g/mol to 552.0 g/mol [7] and reducing its logP value. Consequently, the metabolite exhibits significantly improved aqueous solubility, facilitating efficient renal and biliary excretion. The formation of this glucuronide effectively terminates haloperidol's pharmacological activity by preventing dopamine D2 receptor binding [9], serving as a primary detoxification pathway that minimizes oxidative stress and cellular damage from reactive intermediates.
Quantitative studies indicate this glucuronide conjugate constitutes a substantial fraction of haloperidol's metabolic clearance in humans. Though precise pharmacokinetic data requires further clinical validation, in vitro hepatic models demonstrate robust formation kinetics, with human liver microsomes converting haloperidol to this metabolite at physiologically relevant concentrations [4].
The molecular architecture of haloperidol-1-hydroxy-2'-D-glucuronide (C₂₇H₃₁ClFNO₈; MW 552.0 g/mol [7]) features specific modifications that distinguish it from both haloperidol and potential isomeric glucuronides:
Table 1: Structural Differentiation of Haloperidol-1-hydroxy-2'-D-glucuronide
Characteristic | Haloperidol Parent Drug | Haloperidol-1-hydroxy-2'-D-glucuronide | N-Glucuronide Isomer |
---|---|---|---|
IUPAC Name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | (2S,3S,4S,5R,6S)-6-((4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | Not identified in significant quantities |
Molecular Formula | C₂₁H₂₃ClFNO₂ | C₂₇H₃₁ClFNO₈ | Hypothetical: C₂₇H₃₁ClFNO₈ |
Molecular Weight | 375.9 g/mol | 552.0 g/mol | 552.0 g/mol |
CAS Registry | 52-86-8 | 100442-86-2 | 100442-88-4 [7] |
Functional Groups | Ketone, tertiary alcohol, piperidine, aryl chlorophenyl, aryl fluorophenyl | Ketone, β-glucuronide (esterified carboxylic acid, multiple hydroxyls), tertiary alcohol ether linkage | Quaternary ammonium glucuronide (if formed via N-glucuronidation) |
Glycosidic Bond | Absent | β-O-Glucuronide | β-N-Glucuronide |
Chromatographic Behavior (HPLC) | Hydrophobic retention | Intermediate polarity, distinct RT | Unconfirmed but likely distinct RT |
Interactive Tip: Hover over molecular weights to see mass spectrometry fragmentation patterns
Crucially, this O-glucuronide is structurally distinct from trace N-glucuronides potentially formed via the piperidine nitrogen. Human studies confirm the O-linked metabolite predominates over N-glucuronides by approximately 10:1 [4], attributable to steric constraints and UGT active-site topographies favoring hydroxyl conjugation. The glucuronide's identity has been authenticated through multiple orthogonal techniques: β-glucuronidase hydrolysis regenerating the aglycone, LC/MS/MS showing m/z 552.1→376.0 transition [1], and UV spectral matching with characteristic absorption at 270 nm [1].
The biosynthesis of haloperidol-1-hydroxy-2'-D-glucuronide is catalyzed by specific UDP-glucuronosyltransferase (UGT) isoforms exhibiting distinct species-dependent expression patterns and catalytic efficiencies:
Rat Microsomal Systems: Studies using induced and Gunn rat liver microsomes demonstrate predominant involvement of the UGT2B subfamily. Gunn rats (lacking functional UGT1A1) retain ~80% of wild-type glucuronidation capacity, implicating UGT2B enzymes [1]. Activity doubles in phenobarbital-induced microsomes (inducer of UGT2B), while 3-methylcholanthrene (CYP1A/UGT1A inducer) shows no effect. Inhibition studies using isoform-selective substrates reveal UGT2B12 mediates ~90% of activity, with UGT2B1 contributing ~40% (indicating overlapping activities). Apparent enzyme kinetics follow Michaelis-Menten parameters: Km = 61 ± 7.2 μM and Vmax = 271.9 ± 10.1 pmol·min⁻¹·mg protein⁻¹ [1].
Human UGT Isoforms: Human liver microsomes produce both O- and N-glucuronides, with the O-conjugate (haloperidol-1-hydroxy-2'-D-glucuronide) representing >90% of total glucuronidation. Quantitative estimation using relative activity factor (RAF) methodology identifies three contributing isoforms:
Table 2: Human UGT Isoforms Catalyzing Haloperidol-1-hydroxy-2'-D-glucuronide Formation
UGT Isoform | Contribution (%) | Kinetic Parameters | Tissue Distribution | Evidence Basis |
---|---|---|---|---|
UGT2B7 | 70% | Km = 45 μM; Vmax = 1.0 nmol·min⁻¹·mg⁻¹ | Liver (7% UGT mRNA; 22% protein), kidney, intestine | RAF analysis; zidovudine correlation (r=0.732); gemfibrozil inhibition (58%) |
UGT1A9 | 20% | Km = 174 μM; Vmax = 2.3 nmol·min⁻¹·mg⁻¹ | Liver (6% mRNA; 7% protein), kidney (dominant) | RAF analysis; high Vmax but low affinity |
UGT1A4 | 10% | Km = 64 μM; Vmax = 0.6 nmol·min⁻¹·mg⁻¹ | Liver (5% mRNA; 12% protein), negligible intestine | RAF analysis; primary role in N-glucuronidation |
Interactive Tip: Click tissue distribution headers to sort by expression levels
This isoform distribution aligns with UGT expression profiles: UGT2B7 constitutes ~7% of hepatic UGT mRNA and 22% of UGT protein content [8], while UGT1A9 represents 6% of mRNA and 7% of protein. The intestinal UGT1A10—abundant in gut but absent in liver—shows no activity toward haloperidol-1-hydroxy, explaining the metabolite's primarily hepatic origin. Interindividual variability in UGT expression (2.5-25.2-fold in human liver [8]) may significantly influence glucuronidation capacity, potentially affecting haloperidol clearance rates in specific patient populations.
Concluding Remarks
Haloperidol-1-hydroxy-2'-D-glucuronide exemplifies a critical detoxification metabolite whose formation is governed by conserved UGT2B subfamily enzymes in mammals, albeit with species-specific isoform contributions (UGT2B12/2B1 in rats vs. UGT2B7/1A9/1A4 in humans). Its structural characterization confirms regiospecific O-glucuronidation distinct from trace N-linked isomers. The metabolite's physicochemical properties—including authenticated CAS RN 100442-86-2 [2] [5] and defined glucuronosyl linkage—establish it as an essential reference standard for haloperidol bioanalytical assays, pharmacokinetic studies, and metabolic interaction screening [7]. Future research quantifying interindividual variation in UGT2B7 activity may elucidate clinical correlations with haloperidol dosing requirements.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7